

Maleic Hydrazide: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Maleic Hydrazide**

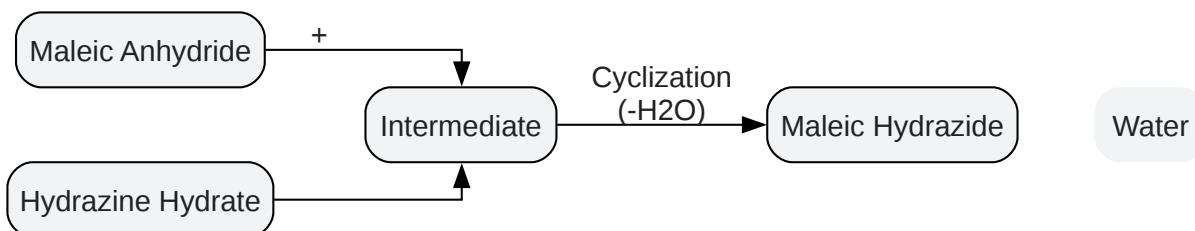
Cat. No.: **B159416**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic hydrazide (MH), a heterocyclic organic compound, is a well-established plant growth regulator with a history of use in agriculture for controlling sprouting and sucker growth. This technical guide provides an in-depth overview of the synthesis of **maleic hydrazide**, its key chemical properties, and its established mechanism of action. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its physicochemical characteristics. This document aims to serve as a core resource for researchers and professionals involved in the study and application of **maleic hydrazide**.


Synthesis of Maleic Hydrazide

Maleic hydrazide is commercially synthesized through the condensation reaction of maleic anhydride with hydrazine hydrate.^[1] Various methods have been developed to optimize this reaction, primarily differing in the choice of solvent and catalyst. The fundamental reaction involves the formation of a cyclic hydrazide.

A common industrial method involves the reaction of maleic anhydride and hydrazine hydrate in an aqueous or alcoholic medium.^{[2][3]} The use of mineral acids, such as sulfuric acid, or organic acids can catalyze the reaction.^[4] More recent advancements include the use of rare-earth compound catalysts to improve yield and purity.^[5]

General Reaction Scheme

The synthesis of **maleic hydrazide** from maleic anhydride and hydrazine is a two-step process. First, the hydrazine attacks one of the carbonyl groups of the maleic anhydride, leading to the opening of the anhydride ring to form an intermediate. This is followed by an intramolecular cyclization via condensation to form the stable six-membered dihydropyridazinedione ring of **maleic hydrazide**.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **maleic hydrazide**.

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Catalyst[4]

- Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 220 g of water, 44 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.
- Initial Reaction: Stir the mixture and allow it to react for 30 minutes at a temperature of 30-40 °C.
- Addition of Maleic Anhydride: Add 100 g of maleic anhydride to the reaction mixture.
- Cyclization: Heat the mixture to 95 °C and maintain this temperature for 3 hours.
- Isolation and Neutralization: Cool the reaction mixture to 30 °C. Filter the resulting solid. Wash the filter cake and then neutralize it to a pH of 6.0.

- Drying: Dry the product to obtain **maleic hydrazide**. The reported yield is approximately 84.3%.[\[4\]](#)

Protocol 2: Synthesis using a Rare-Earth Catalyst[\[5\]](#)

- Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 250 g of water, 55 g of concentrated sulfuric acid, and 44 mL of hydrazine hydrate.
- Catalyst Addition: Add 4 g of lanthanum trifluoromethanesulfonate as the catalyst and stir for 30 minutes at 30-40 °C.
- Addition of Maleic Anhydride: Add 125 g of maleic anhydride.
- Cyclization: Heat the mixture to 90-100 °C and maintain for 5 hours.
- Work-up: Cool the mixture to 40-50 °C and add 100 mL of 30% sodium hydroxide solution to neutralize the pH to 6.5.
- Isolation and Drying: Filter the precipitate, wash it, and dry to obtain **maleic hydrazide**. This method reports a significantly higher yield of 96.9%.[\[5\]](#)

Chemical Properties of Maleic Hydrazide

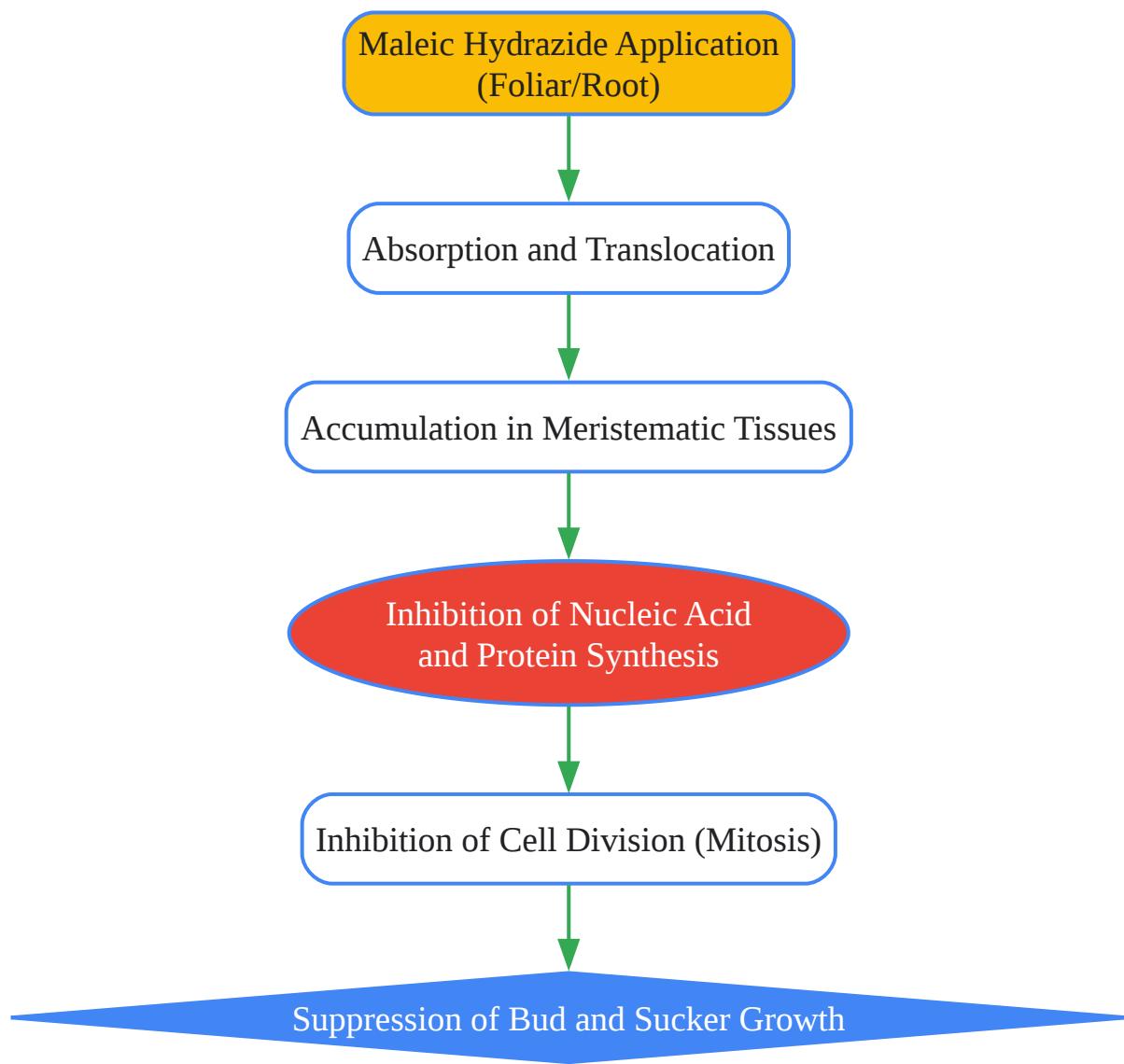
Maleic hydrazide is a white crystalline solid with a high melting point.[\[6\]](#)[\[7\]](#) It is sparingly soluble in water and many organic solvents but forms water-soluble salts with alkali metals and amines.[\[6\]](#)[\[8\]](#)

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₄ H ₄ N ₂ O ₂	[6][7]
Molecular Weight	112.09 g/mol	[7][9]
Melting Point	298–301 °C (decomposes)	[6][7][8]
pKa	5.62	[6][10]
Water Solubility	0.6 g/100 mL (25 °C)	[7]
Solubility in Ethanol	<0.1 g/100 mL	[7]
Solubility in DMF	2.4 g/100 mL	[7]

Tautomerism

Maleic hydrazide exhibits keto-enol tautomerism. It can exist in three tautomeric forms: the diketo form, the monohydroxy-monoketo form, and the dihydroxy form.[6] Experimental and theoretical studies indicate that the monohydroxy-monoketo form is the most stable and predominant tautomer in both the solid state and in solution.[1][6][11]


Caption: Tautomeric forms of **maleic hydrazide**.

Reactivity

- Salt Formation: As a weak acid, **maleic hydrazide** reacts with bases and amines to form water-soluble salts.[8] The potassium salt is significantly more soluble in water than the free acid.[6]
- Oxidation: It is decomposed by strong oxidizing agents, which can lead to the release of nitrogen gas.[6][7]
- Acids: It is decomposed by strong acids, also resulting in the release of nitrogen.[7]
- Stability: **Maleic hydrazide** is stable to hydrolysis in both acidic and basic solutions.[6]

Mechanism of Action in Plants

Maleic hydrazide functions as a plant growth regulator by inhibiting cell division.[10][12] It is absorbed by the foliage or roots and translocated throughout the plant.[7] The primary mode of action is believed to be the inhibition of nucleic acid and protein synthesis, which are essential for mitosis.[7] This selective inhibition of cell division, without affecting cell enlargement, leads to the suppression of growth in meristematic tissues, such as buds and suckers.[12][13]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **maleic hydrazide** in plants.

Conclusion

Maleic hydrazide remains a significant compound in agricultural applications due to its effective plant growth regulating properties. Understanding its synthesis and chemical characteristics is crucial for its efficient and safe use, as well as for the development of new formulations and applications. The protocols and data presented in this guide offer a comprehensive technical resource for professionals in the field. Further research into its specific molecular targets within the plant cell cycle could provide deeper insights into its mechanism of action and potentially lead to the design of more selective and potent growth regulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Maleic hydrazide [sitem.herts.ac.uk]
- 2. Maleic Hydrazide [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102108063A - Method for preparing maleic hydrazide - Google Patents [patents.google.com]
- 5. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]
- 6. coresta.org [coresta.org]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. Maleic hydrazide | 123-33-1 [chemicalbook.com]
- 9. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Maleic Hydrazide: A Technical Guide to Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b159416#maleic-hydrazide-synthesis-and-chemical-properties\]](https://www.benchchem.com/product/b159416#maleic-hydrazide-synthesis-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com